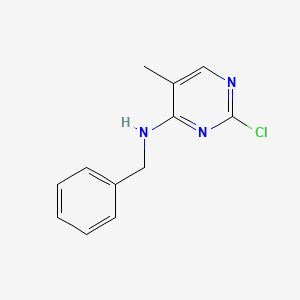

N-benzyl-2-chloro-5-methylpyrimidin-4-amine

Description

N-benzyl-2-chloro-5-methylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a chlorine atom at position 2, and a methyl group at position 5. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

N-benzyl-2-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-9-7-15-12(13)16-11(9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVOTKIKPBKSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628623 | |

| Record name | N-Benzyl-2-chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91396-13-3 | |

| Record name | N-Benzyl-2-chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5-methylpyrimidin-4-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloro-5-methylpyrimidine.

Benzylation: The 2-chloro-5-methylpyrimidine is then subjected to a benzylation reaction using benzylamine under basic conditions. This step involves the nucleophilic substitution of the chlorine atom by the benzylamine group.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain N-benzyl-2-chloro-5-methylpyrimidin-4-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-chloro-5-methylpyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 serves as a reactive site for nucleophilic substitution due to electron withdrawal by the adjacent pyrimidine nitrogen atoms.

Key Reactions:

-

Ammonolysis : Reacts with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF) at 100–120°C, yielding substituted pyrimidines .

-

Hydroxylation : Treatment with aqueous NaOH or KOH under reflux replaces chlorine with a hydroxyl group.

Table 1: Substitution Reactions at Position 2

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings, enabling diversification of the pyrimidine core.

Key Reactions:

-

Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C), forming biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos .

Table 2: Cross-Coupling Reactions

Condensation and Cyclization

The amine group at position 4 reacts with carbonyl compounds to form imines or heterocycles.

Key Reactions:

-

Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate Schiff bases.

-

Cyclocondensation : With β-ketoesters, forms fused pyrimidine derivatives (e.g., pyrimido[4,5-d]pyrimidines) .

Hydrogenation and Reduction

The benzyl group can undergo catalytic hydrogenation to modify the amine substituent.

Key Reaction:

-

Debenzylation : Hydrogenolysis with Pd/C in methanol removes the benzyl group, yielding 2-chloro-5-methylpyrimidin-4-amine.

Biological Activity and Mechanistic Insights

The compound’s chlorine and benzyl groups enhance interactions with biomolecules:

-

Enzyme Inhibition : Acts as a USP1/UAF1 deubiquitinase inhibitor (IC₅₀ ~70 nM) by binding to the catalytic site .

-

Receptor Antagonism : Modulates mineralocorticoid receptors via hydrophobic interactions with the benzyl group .

Stability and Degradation

Scientific Research Applications

N-benzyl-2-chloro-5-methylpyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor antagonists.

Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an antagonist, preventing the binding of natural ligands and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-chloro-5-methylpyrimidine: Lacks the benzyl group and has different biological activities.

N-benzyl-2-chloropyrimidine: Similar structure but without the methyl group at position 5.

N-benzyl-5-methylpyrimidin-4-amine: Similar structure but without the chlorine atom at position 2.

Uniqueness

N-benzyl-2-chloro-5-methylpyrimidin-4-amine is unique due to the presence of both the benzyl and chlorine groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in the synthesis of bioactive compounds.

Biological Activity

N-benzyl-2-chloro-5-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and receptor antagonist. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

N-benzyl-2-chloro-5-methylpyrimidin-4-amine features a pyrimidine ring with a benzyl group attached to nitrogen at position 1, a chlorine atom at position 2, and a methyl group at position 5. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-2-chloro-5-methylpyrimidin-4-amine | Benzyl group, chlorine at position 2 | Versatile intermediate in drug synthesis |

| 2-chloro-5-methylpyrimidine | Lacks the benzyl group | Different biological activities |

| N-benzyl-5-methylpyrimidin-4-carboxamide | Carboxamide group at position 5 | Alters pharmacokinetic properties |

The biological activity of N-benzyl-2-chloro-5-methylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits various enzymes by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. It has been shown to inhibit phosphodiesterases, which are crucial in cellular signaling pathways.

- Receptor Antagonism : It acts as an antagonist in receptor-mediated pathways, preventing the binding of natural ligands and modulating downstream signaling pathways .

Biological Activities

N-benzyl-2-chloro-5-methylpyrimidin-4-amine exhibits several notable biological activities:

Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses by targeting key mediators involved in inflammation. In vitro assays have demonstrated its ability to reduce levels of inflammatory markers such as prostaglandin E2 and nitric oxide .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly through the inhibition of deubiquitinases like USP1/UAF1, which are implicated in cancer cell proliferation . Studies have shown that it can effectively inhibit cancer cell growth in various models.

Antiviral Activity

Preliminary studies suggest that N-benzyl-2-chloro-5-methylpyrimidin-4-amine may possess antiviral properties, although further research is needed to establish its efficacy against specific viruses .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study reported that N-benzyl-2-chloro-5-methylpyrimidin-4-amine effectively inhibited COX enzymes, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Anticancer Research : Investigations into the USP1/UAF1 complex revealed that compounds similar to N-benzyl-2-chloro-5-methylpyrimidin-4-amine could serve as potential therapeutic agents against various cancers by disrupting critical cellular pathways .

- In Vivo Studies : Animal models have demonstrated the compound's efficacy in reducing inflammation and tumor growth, supporting its potential application in both anti-inflammatory and anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.